molecular formula C8H13N3O2S B181986 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine CAS No. 27280-97-3

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B181986
CAS No.: 27280-97-3
M. Wt: 215.28 g/mol
InChI Key: JAHOJHPUWJXETC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Derivatives Development

Research has focused on the synthesis of pyrazole derivatives and their potential applications. For instance, the synthesis of Pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and Pyrazolyl Oxadiazolylthieno[2,3‐b]pyridine Derivatives has been explored, showing that reactions of similar pyrazole compounds with various active methylene compounds can afford pyridopyrazolopyrimidine derivatives. Furthermore, these compounds reacted with halo compounds to give imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives and underwent diazotization to yield diazonium chloride, which is coupled with active methylene compounds to produce triazine derivatives. Additionally, the creation of pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives through the reaction with β-dicarbonyl compounds and sulfur-containing compounds has been investigated, illustrating the chemical versatility and potential for producing a wide array of heterocyclic compounds (Rateb, 2014).

Domino Reactions for Heterocyclic Compounds Synthesis

Domino reactions involving arylglyoxals with pyrazol-5-amines have been established, providing selective access to unprecedented pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions demonstrate a unique approach to synthesizing complex heterocyclic frameworks efficiently, highlighting the potential for creating novel compounds that could have various scientific applications, from materials science to pharmaceutical development (Jiang et al., 2014).

Antimicrobial and Antitumor Activities

Research into synthesis, characterization, and bioactivities of pyrazole derivatives has identified potential antitumor, antifungal, and antibacterial pharmacophore sites. The study of these compounds' structures, through methods like X-ray crystallography and theoretical calculations, has helped to elucidate the mechanisms behind their biological activities. This suggests that derivatives of the base chemical structure could be tailored for specific biological activities, opening pathways for new therapeutic agents (Titi et al., 2020).

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-6-4-8(9)11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHOJHPUWJXETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378204
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27280-97-3
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.